molecular formula C9H12N2O4 B14897526 Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate

Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B14897526
M. Wt: 212.20 g/mol
InChI Key: RPYIGBPIJBBNBC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-methyl-2-oxopropanoic acid under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of catalysts such as copper or palladium can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted oxadiazole esters.

Scientific Research Applications

Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives such as:

    1,2,3-Triazoles: Similar in structure but contain an additional nitrogen atom.

    Tetrazoles: Contain four nitrogen atoms in the ring and have different reactivity and applications.

    Benzimidazoles: Contain a fused benzene ring and have distinct biological activities.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

ethyl 5-(2-methyl-1-oxopropan-2-yl)-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-4-14-7(13)6-10-11-8(15-6)9(2,3)5-12/h5H,4H2,1-3H3

InChI Key

RPYIGBPIJBBNBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C(C)(C)C=O

Origin of Product

United States

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